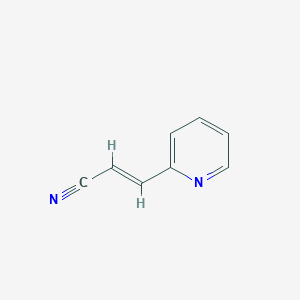

3-(Pyridin-2-yl)prop-2-enenitrile

Vue d'ensemble

Description

It is a yellow crystalline solid that is commonly used in medical, environmental, and industrial research. This compound is notable for its unique structural properties, which make it a versatile material in various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)prop-2-enenitrile typically involves the reaction of pyridine derivatives with acrylonitrile under specific conditions. One common method is the Claisen-Schmidt condensation, where 2-acetylpyridine reacts with aromatic aldehydes in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an ethanol solution, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Pyridin-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine oxides.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

3-(Pyridin-2-yl)prop-2-enenitrile is extensively used in scientific research due to its versatile properties:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-(Pyridin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of glycolysis by targeting enzymes such as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3). This inhibition reduces glycolytic flux and suppresses glucose uptake, which is particularly relevant in cancer research . The compound’s ability to disrupt key cellular signaling pathways makes it a valuable tool in studying various biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2E)-3-(Pyridin-3-yl)prop-2-enenitrile: This isomer has similar structural properties but differs in the position of the pyridine ring.

2-(Pyridin-2-yl)acetonitrile: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

3-(Pyridin-2-yl)prop-2-enenitrile is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and catalysis.

Activité Biologique

3-(Pyridin-2-yl)prop-2-enenitrile, with the molecular formula CHN, is a compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyridine ring attached to a prop-2-enenitrile group. This unique structure combines the stability of the pyridine moiety with the reactivity of the nitrile group, making it a valuable compound in various research fields, particularly in organic synthesis and medicinal chemistry.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with key enzymes and proteins involved in metabolic pathways. Notable findings include:

- Inhibition of Glycolytic Enzymes : The compound has been shown to inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3), leading to reduced glycolytic flux and glucose uptake. This inhibition is particularly relevant in cancer research, where altered metabolism is a hallmark of tumor cells.

- Endothelial Cell Proliferation : Research indicates that this compound can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs). This effect suggests potential applications in antiangiogenic therapies, which target the formation of new blood vessels in tumors.

- Mechanism of Action : The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to modulate key cellular pathways involved in metabolism and cell growth.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-(Pyridin-3-yl)prop-2-enenitrile | CHN | Similar structure but different biological activity |

| 3-(Pyridin-4-yl)prop-2-enenitrile | CHN | Different substituent position affecting reactivity |

| 4-(Pyridin-2-yloxy)butanoic acid | CHNO | Contains an ester group; used in different biological assays |

These compounds differ primarily in their substituent positions on the pyridine ring or additional functional groups, influencing their reactivity and biological properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cancer Research : A study demonstrated that treatment with this compound significantly reduced glucose uptake in cancer cell lines, implicating its role as a potential anticancer agent by targeting metabolic pathways .

- Endothelial Cell Studies : In vitro experiments showed that this compound inhibited HUVEC proliferation by affecting angiogenic signaling pathways, suggesting its utility in developing antiangiogenic therapies .

Propriétés

IUPAC Name |

(E)-3-pyridin-2-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMQURWVGPGVMM-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.